An In-depth Technical Guide to Benzyltrimethylammonium Hydroxide (CAS 100-85-6)
An In-depth Technical Guide to Benzyltrimethylammonium Hydroxide (CAS 100-85-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltrimethylammonium hydroxide (B78521) (CAS 100-85-6), also known as Triton B, is a quaternary ammonium (B1175870) salt that serves as a strong organic base.[1] It is typically handled as a colorless to slightly yellow solution in water or methanol.[1][2] This compound is a versatile and highly effective reagent in organic synthesis, widely recognized for its role as a phase-transfer catalyst, a strong base in various condensation and elimination reactions, and as a component in cleaning formulations for silicon wafers.[3][4] Its solubility in a broad range of organic solvents enhances its utility in diverse chemical applications.[3] This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.
Core Properties of Benzyltrimethylammonium Hydroxide
The following tables summarize the key physical, chemical, and safety properties of Benzyltrimethylammonium hydroxide.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C10H17NO | [5][6] |
| Molecular Weight | 167.25 g/mol | [6][7] |
| Appearance | Clear, slightly yellow liquid | [4][5] |
| Melting Point | 80 °C | [5][8] |
| Boiling Point | 65 °C | [5][8] |
| Density | 1.059 g/mL at 25 °C | [5][9] |
| Refractive Index | n20/D 1.43 | [5] |
| Vapor Pressure | 0 Pa at 25 °C | [5] |
| Flash Point | 60 °F | [5] |
| Water Solubility | Miscible | [5] |
| Solubility | Miscible with alcohols, hydrocarbons, aromatic hydrocarbons, and halogenated solvents.[2][5][10] |
Chemical and Safety Properties
| Property | Value | Source(s) |
| CAS Number | 100-85-6 | [4][5] |
| pH | 12 (20°C in H2O, undiluted) | [5] |
| Storage Temperature | Store below +30°C | [5][11] |
| Sensitivity | Air Sensitive | [5] |
| Hazard Codes | C, T, F | [4] |
| Hazard Statements | H225, H301 + H311 + H331, H314 | [6] |
| Signal Word | Danger | [6] |
| WGK Germany | 1 | [4] |
| RTECS | BO8575000 | [4] |
| Hazard Class | 8 | [4] |
| Packing Group | II | [4] |
Applications in Organic Synthesis
Benzyltrimethylammonium hydroxide is a cornerstone reagent in a variety of organic transformations due to its strong basicity and phase-transfer catalytic activity.
Phase-Transfer Catalysis
As a phase-transfer catalyst, Benzyltrimethylammonium hydroxide facilitates reactions between reactants in immiscible phases, typically an aqueous and an organic phase.[2][4] The quaternary ammonium cation forms a lipophilic ion pair with an aqueous reactant anion, transporting it into the organic phase to react with the organic substrate.[12] This is particularly useful in alkylation, condensation, and substitution reactions.[13]
Aldol (B89426) Condensation and Dehydration Reactions
It serves as a strong organic base in aldol condensation reactions and base-catalyzed dehydration reactions.[4][11] For instance, it is used in the cross-aldol condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) to produce hydroxypivaldehyde, a precursor to neopentyl glycol.[14]
Horner-Wadsworth-Emmons Olefination
This compound is also employed as a strong organic base in the Horner-Wadsworth-Emmons reaction to synthesize alkenes.[4][11]
Synthesis of Epoxides
Benzyltrimethylammonium hydroxide can be used as a base for the intramolecular Williamson ether synthesis of epoxides from halohydrins.[15][16]
Dehydrohalogenation Reactions
It is an effective base for dehydrohalogenation reactions, which involve the elimination of a hydrogen halide from a substrate to form an alkene.[17][18][19]
Experimental Protocols
Phase-Transfer Catalyzed O-Alkylation of a Phenol (B47542)
This protocol describes a general procedure for the O-alkylation of a phenol using Benzyltrimethylammonium hydroxide as a phase-transfer catalyst.
Materials:
-
Phenol derivative
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Toluene (or another suitable organic solvent)
-
Aqueous sodium hydroxide solution
-
Benzyltrimethylammonium hydroxide (as a 40% solution in water)
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask) with a reflux condenser
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol derivative in toluene.[12]
-
Aqueous Phase Addition: Add the aqueous sodium hydroxide solution to the flask.[12]
-
Catalyst Addition: Introduce a catalytic amount of Benzyltrimethylammonium hydroxide (typically 5-10 mol%) to the biphasic mixture.[12]
-
Substrate Addition: While stirring vigorously, add the alkyl halide to the reaction mixture.[12]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and maintain vigorous stirring to ensure thorough mixing of the two phases.[20] Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[20]
-
Workup: Upon completion, cool the reaction mixture to room temperature.[12]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine to remove any remaining inorganic salts.[12]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[12]
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation, to yield the pure ether.[12]
Dehydrohalogenation of an Alkyl Halide
This protocol outlines a general procedure for the dehydrohalogenation of an alkyl halide to synthesize an alkene.
Materials:
-
Alkyl halide (e.g., 2-bromobutane)
-
Benzyltrimethylammonium hydroxide (as a 40% solution in methanol)
-
Ethanol (or another suitable solvent)
-
Stir plate and stir bar
-
Reaction vessel with a reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyl halide in ethanol.
-
Base Addition: Add a stoichiometric amount of Benzyltrimethylammonium hydroxide solution to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring.[21] The reaction progress can be monitored by GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting alkene by distillation if it is a liquid.
Synthesis of an Epoxide from a Halohydrin
This protocol details the synthesis of an epoxide from a halohydrin via intramolecular cyclization.
Materials:
-
Halohydrin (e.g., 2-chloro-1-phenylethanol)
-
Benzyltrimethylammonium hydroxide solution
-
A suitable solvent (e.g., tetrahydrofuran (B95107) or methanol)
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Reaction Setup: Dissolve the halohydrin in the chosen solvent in a reaction flask equipped with a magnetic stir bar.
-
Base Addition: Slowly add one equivalent of Benzyltrimethylammonium hydroxide solution to the reaction mixture at room temperature.[16]
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Workup: Quench the reaction with water and extract the epoxide with an organic solvent.
-
Drying and Concentration: Dry the organic layer, filter, and concentrate to obtain the crude epoxide.
-
Purification: Purify the epoxide by column chromatography or distillation.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Benzyltrimethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 2. CAS 100-85-6: Benzyltrimethylammonium hydroxide [cymitquimica.com]
- 3. sacheminc.com [sacheminc.com]
- 4. lookchem.com [lookchem.com]
- 5. Benzyltrimethylammonium hydroxide CAS#: 100-85-6 [m.chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Benzyltrimethylammonium hydroxide | C10H16N.HO | CID 66854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzyltrimethylammonium hydroxide CAS 100-85-6 Triton B - Buy Benzyltrimethylammonium hydroxide, CAS 100-85-6, Triton B Product on Nanjing Uni-tech Metalwork Company Ltd. [bosschemical.com]
- 9. haihangchem.com [haihangchem.com]
- 10. Benzyltrimethylammonium hydroxide, 40% w/w aq. soln. | Fisher Scientific [fishersci.ca]
- 11. Benzyltrimethylammonium hydroxide | 100-85-6 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. crdeepjournal.org [crdeepjournal.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. transformationtutoring.com [transformationtutoring.com]
- 17. Illustrated Glossary of Organic Chemistry - Dehydrohalogenation [chem.ucla.edu]
- 18. What is dehydrohalogenation reaction? - askIITians [askiitians.com]
- 19. Key Notes on Dehydrohalogenation and Related Reactions [unacademy.com]
- 20. benchchem.com [benchchem.com]
- 21. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
